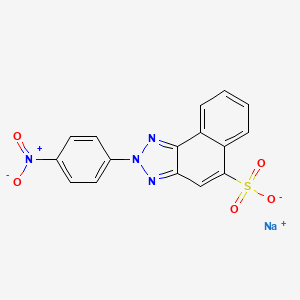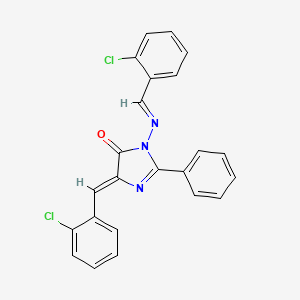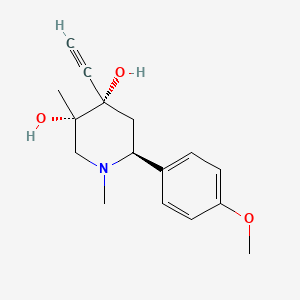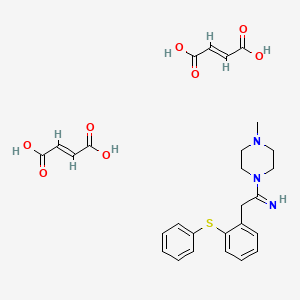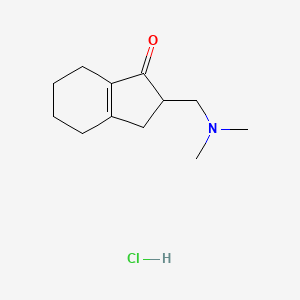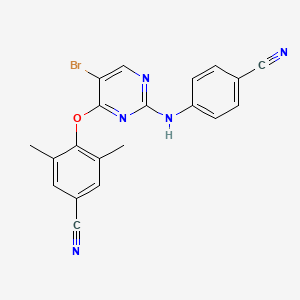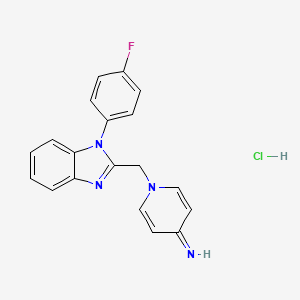
9WG8Qcl8J7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9WG8Qcl8J7, also known as MRL-1237, is a chemical substance with the molecular formula C19H15FN4.ClH. It is an achiral molecule with a molecular weight of 354.809. This compound has been identified with the Unique Ingredient Identifier (UNII) code this compound by the Food and Drug Administration (FDA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9WG8Qcl8J7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic amines and fluorinated aromatic compounds.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce the desired functional groups.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to link the different fragments together.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and intermediates.
Purification: The intermediates and final product are purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9WG8Qcl8J7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9WG8Qcl8J7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9WG8Qcl8J7 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
MRL-1238: A structurally similar compound with slight variations in functional groups.
MRL-1239: Another analog with different substituents on the aromatic rings.
Uniqueness
9WG8Qcl8J7 is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
276704-21-3 |
|---|---|
Molecular Formula |
C19H16ClFN4 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C19H15FN4.ClH/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23;/h1-12,21H,13H2;1H |
InChI Key |
OQLKNESERKFJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
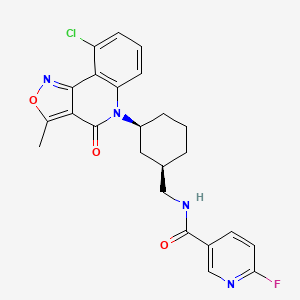
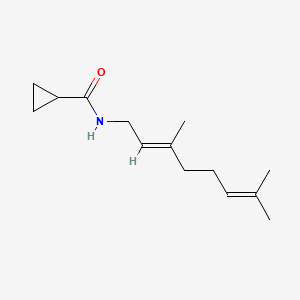
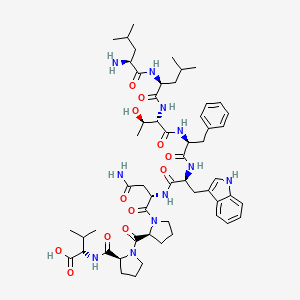
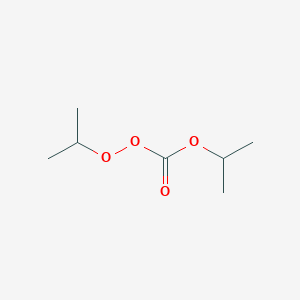
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)
